Enhanced Lipophilicity vs. Parent 3-Azetidinol Scaffold
The calculated partition coefficient (cLogP) for 1-(diphenylmethyl)-3-phenyl-3-azetidinol is 3.92 , reflecting its high lipophilicity. In comparison, the parent scaffold, 1-(diphenylmethyl)-3-azetidinol (CAS 18621-17-5), exhibits a substantially lower cLogP of approximately 2.4 [1]. This difference of +1.52 log units, resulting from the addition of a phenyl ring, translates to a >30-fold increase in the octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.92 |
| Comparator Or Baseline | 1-(Diphenylmethyl)-3-azetidinol, cLogP = 2.4 |
| Quantified Difference | ΔcLogP = +1.52 (approx. 33-fold increase in partition coefficient) |
| Conditions | Calculated using XLogP3 or similar algorithm |
Why This Matters
This property is crucial for projects targeting CNS disorders, as a higher cLogP generally correlates with enhanced passive diffusion across the blood-brain barrier (BBB).
- [1] PubChem. 3-Amino-1-(diphenylmethyl)azetidine. PubChem, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
